molecular formula C22H17ClN2O2 B11455245 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,1-benzoxazole-5-carboxamide

3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,1-benzoxazole-5-carboxamide

Cat. No.: B11455245
M. Wt: 376.8 g/mol
InChI Key: OXVVOMFIIDHXHV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,1-benzoxazole-5-carboxamide is a chemical compound that belongs to the benzoxazole class. This compound is characterized by the presence of a benzoxazole ring, which is a fused ring system containing both benzene and oxazole rings. The compound also contains a chlorophenyl group and a dimethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,1-benzoxazole-5-carboxamide typically involves the condensation of 4-chlorobenzoic acid with 2,4-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride The resulting intermediate is then cyclized to form the benzoxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,1-benzoxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Amines and other reduced products.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,1-benzoxazole-5-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,1-benzoxazole-5-carboxamide
  • 3-(4-bromophenyl)-N-(2,4-dimethylphenyl)-2,1-benzoxazole-5-carboxamide
  • 3-(4-fluorophenyl)-N-(2,4-dimethylphenyl)-2,1-benzoxazole-5-carboxamide

Uniqueness

This compound is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various scientific research applications.

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C22H17ClN2O2/c1-13-3-9-19(14(2)11-13)24-22(26)16-6-10-20-18(12-16)21(27-25-20)15-4-7-17(23)8-5-15/h3-12H,1-2H3,(H,24,26)

InChI Key

OXVVOMFIIDHXHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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